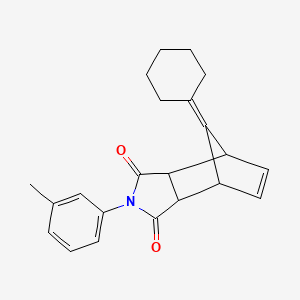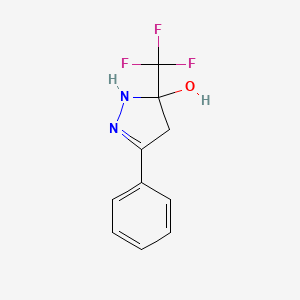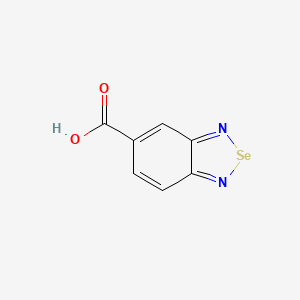![molecular formula C29H21BrN4S B11091767 8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene](/img/structure/B11091767.png)
8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[45]deca-2,7,9-triene is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene typically involves a multi-step process. One common method is the ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide . This reaction proceeds efficiently at room temperature and demonstrates excellent tolerance of functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: ZnBr2 and Oxone are commonly used reagents for oxidative reactions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative spiro-bromocyclization can yield 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione .
Scientific Research Applications
8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- Ethyl 8-(4-bromophenyl)-4-(3-chlorophenyl)-10-phenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,6,8-triene-2-carboxylate
Uniqueness
8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene is unique due to its specific spirocyclic structure and the presence of multiple phenyl groups. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C29H21BrN4S |
|---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
8-(4-bromophenyl)-2,4,10-triphenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,6,8-triene |
InChI |
InChI=1S/C29H21BrN4S/c30-24-18-16-22(17-19-24)27-20-21-29(33(31-27)25-12-6-2-7-13-25)34(26-14-8-3-9-15-26)32-28(35-29)23-10-4-1-5-11-23/h1-21H |
InChI Key |
UEEDTUOHPQYFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3(S2)C=CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11091685.png)
![1-[4-(1-Adamantyl)piperazino]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-ethanone](/img/structure/B11091686.png)
![(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(naphthalen-2-yl)methanone](/img/structure/B11091687.png)
![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B11091689.png)
![N-tert-butyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11091693.png)
![1-Benzyl-3-(2-hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11091700.png)

![(6E)-6-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B11091710.png)

![{(3E)-3-[2-(tert-butoxycarbonyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11091720.png)
![ethyl (2Z)-2-{2-[(2-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11091727.png)
![4-ethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11091742.png)
![2-(diethylamino)ethyl 4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)benzoate](/img/structure/B11091748.png)

